Lipophilicity Differential vs. Isopropyl Analog
Predicted octanol-water partition coefficient (XLogP3-AA) places the sec-butyl derivative (CAS 56471-41-1) 0.5 log units higher than its closest congener, the isopropyl analog (CAS 56471-39-7). This difference is consistent with the addition of one methylene group on the alkyl substituent [1].
XLogP3 4.1 vs 3.6 Δ +0.5
Informs membrane partitioning context; may alter cell-based assay interpretation.
Computed with XLogP3 algorithm; experimental logP not reported.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.1 |
| Comparator Or Baseline | Ethyl N-((1-(isopropyl)cycloheptyl)carbonyl)glycinate (CAS 56471-39-7), XLogP3-AA = 3.6 |
| Quantified Difference | Δ XLogP3-AA = +0.5 |
| Conditions | Computed by PubChem using XLogP3 3.0 algorithm |
Why This Matters
A 0.5 log unit increase in XLogP3 can translate to a ~3-fold change in partition coefficient, directly impacting membrane permeability and non-specific binding profiles critical for cell-based assays or in vivo distribution studies.
- [1] PubChem Computed Properties: XLogP3-AA for CID 91877 and CID 21116766. Retrieved 2025. View Source
